molecular formula C20H26Si2 B14277789 [Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane) CAS No. 136118-17-7

[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)

Cat. No.: B14277789
CAS No.: 136118-17-7
M. Wt: 322.6 g/mol
InChI Key: GWWJUWBOBXXQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(trimethylsilyl)phenyl]ethyne is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to phenyl rings, which are connected by an ethyne (acetylene) linkage. This compound is notable for its unique structural features and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trimethylsilyl)phenyl]ethyne typically involves the coupling of trimethylsilyl-substituted phenylacetylene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of trimethylsilylacetylene with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for Bis[4-(trimethylsilyl)phenyl]ethyne are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trimethylsilyl)phenyl]ethyne can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: TBAF or sodium hydroxide can be used to remove the trimethylsilyl groups, allowing for further functionalization of the phenyl rings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce ethane derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Bis[4-(trimethylsilyl)phenyl]ethyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[4-(trimethylsilyl)phenyl]ethyne involves its ability to participate in various chemical reactions due to the presence of the ethyne linkage and the trimethylsilyl groups. The ethyne linkage provides a site for addition reactions, while the trimethylsilyl groups can be easily removed or substituted, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: This compound is similar in that it contains a trimethylsilyl group attached to an acetylene linkage.

    Phenylacetylene: Lacks the trimethylsilyl groups but contains the phenyl and acetylene moieties, making it a simpler analog.

    Diphenylacetylene: Contains two phenyl groups connected by an acetylene linkage, similar to Bis[4-(trimethylsilyl)phenyl]ethyne but without the trimethylsilyl groups.

Uniqueness

Bis[4-(trimethylsilyl)phenyl]ethyne is unique due to the presence of the trimethylsilyl groups, which impart increased stability and reactivity to the compound. These groups also make the compound more amenable to various chemical transformations, enhancing its utility in synthetic chemistry .

Properties

CAS No.

136118-17-7

Molecular Formula

C20H26Si2

Molecular Weight

322.6 g/mol

IUPAC Name

trimethyl-[4-[2-(4-trimethylsilylphenyl)ethynyl]phenyl]silane

InChI

InChI=1S/C20H26Si2/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,1-6H3

InChI Key

GWWJUWBOBXXQKS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.